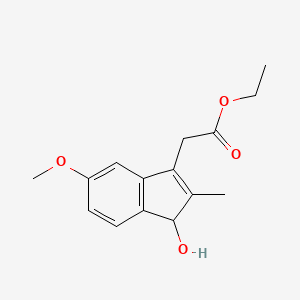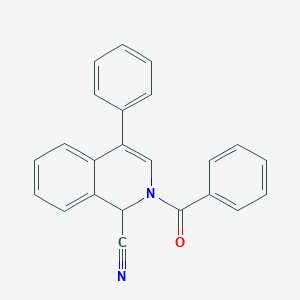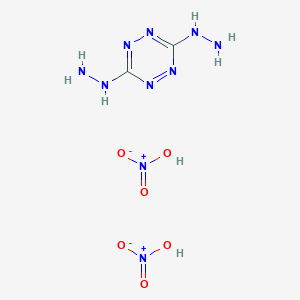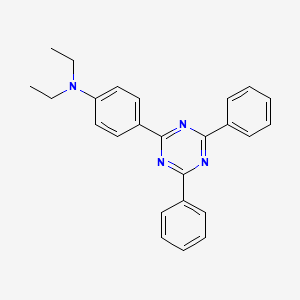![molecular formula C13H16O B14255369 {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene CAS No. 334813-03-5](/img/structure/B14255369.png)
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-methylpenta-1,3-dien-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methylpenta-1,3-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene moiety into a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated benzene derivatives.
Scientific Research Applications
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates that can modify biological molecules. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}ferrocene: Similar structure but contains a ferrocene moiety.
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}cyclohexane: Similar structure but contains a cyclohexane ring instead of benzene.
Uniqueness
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a diene moiety
Properties
CAS No. |
334813-03-5 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methylpenta-1,3-dienoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-7-12(2)10-14-11-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
InChI Key |
RANGUHKBLBARCS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=COCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)






![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
![N-{2-[(2-Chloro-6-nitrophenyl)sulfanyl]-4-methoxyphenyl}formamide](/img/structure/B14255338.png)



